Cas no 933989-25-4 (Methyl 2-cyanopyrimidine-5-carboxylate)
Methyl 2-cyanopyrimidine-5-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Methyl 2-cyanopyrimidine-5-carboxylate
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- MDL: MFCD27933488
- Inchi: 1S/C7H5N3O2/c1-12-7(11)5-3-9-6(2-8)10-4-5/h3-4H,1H3
- InChI Key: ZAMJTUFENMZUSJ-UHFFFAOYSA-N
- SMILES: O(C)C(C1=CN=C(C#N)N=C1)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
Methyl 2-cyanopyrimidine-5-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB459117-250 mg |
Methyl 2-cyanopyrimidine-5-carboxylate; . |
933989-25-4 | 250mg |
€257.20 | 2023-04-22 | ||
| abcr | AB459117-1 g |
Methyl 2-cyanopyrimidine-5-carboxylate; . |
933989-25-4 | 1g |
€668.60 | 2023-04-22 | ||
| Chemenu | CM294139-250mg |
Methyl 2-cyanopyrimidine-5-carboxylate |
933989-25-4 | 95% | 250mg |
$207 | 2024-07-19 | |
| Chemenu | CM294139-1g |
Methyl 2-cyanopyrimidine-5-carboxylate |
933989-25-4 | 95% | 1g |
$343 | 2023-02-01 | |
| Chemenu | CM294139-5g |
Methyl 2-cyanopyrimidine-5-carboxylate |
933989-25-4 | 95% | 5g |
$1232 | 2023-02-01 | |
| TRC | B498245-10mg |
methyl 2-cyanopyrimidine-5-carboxylate |
933989-25-4 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B498245-50mg |
methyl 2-cyanopyrimidine-5-carboxylate |
933989-25-4 | 50mg |
$ 135.00 | 2022-06-07 | ||
| TRC | B498245-100mg |
methyl 2-cyanopyrimidine-5-carboxylate |
933989-25-4 | 100mg |
$ 210.00 | 2022-06-07 | ||
| Chemenu | CM294139-1g |
Methyl 2-cyanopyrimidine-5-carboxylate |
933989-25-4 | 95% | 1g |
$1012 | 2021-08-18 | |
| Matrix Scientific | 205597-1g |
Methyl 2-cyanopyrimidine-5-carboxylate |
933989-25-4 | 1g |
$1702.00 | 2023-09-06 |
Methyl 2-cyanopyrimidine-5-carboxylate Suppliers
Methyl 2-cyanopyrimidine-5-carboxylate Related Literature
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on Methyl 2-cyanopyrimidine-5-carboxylate
Methyl 2-Cyanopyrimidine-5-Carboxylate: A Comprehensive Overview
Methyl 2-cyanopyrimidine-5-carboxylate, also known by its CAS number 933989-25-4, is a compound of significant interest in the fields of organic chemistry and materials science. This compound, characterized by its pyrimidine ring structure with a cyan group at position 2 and a methyl ester at position 5, has garnered attention due to its potential applications in drug discovery, agrochemicals, and advanced materials. Recent studies have highlighted its unique properties, making it a focal point for researchers worldwide.
The synthesis of methyl 2-cyanopyrimidine-5-carboxylate involves a multi-step process that typically begins with the preparation of the pyrimidine ring. This is often achieved through cyclization reactions, where appropriate precursors are subjected to conditions that promote the formation of the aromatic heterocycle. The introduction of the cyan group at position 2 is typically carried out via nucleophilic substitution or cyanation reactions, while the esterification step at position 5 involves the reaction of the corresponding acid with methanol in the presence of an acid catalyst. These steps are optimized to ensure high yields and purity, which are critical for subsequent applications.
One of the most promising applications of methyl 2-cyanopyrimidine-5-carboxylate lies in its use as a building block for more complex molecules. The compound's versatility allows it to participate in a wide range of reactions, including coupling reactions, Michael additions, and click chemistry. For instance, researchers have utilized this compound as a starting material for the synthesis of bioactive molecules with potential anticancer and antimicrobial properties. Recent studies have demonstrated that derivatives of this compound exhibit selective cytotoxicity against cancer cells, suggesting its potential role in oncology drug development.
In addition to its role in drug discovery, methyl 2-cyanopyrimidine-5-carboxylate has also found applications in agrochemicals. Its ability to act as a precursor for herbicides and fungicides has been explored in several studies. For example, researchers have reported that certain derivatives of this compound exhibit potent activity against plant pathogens, making them valuable candidates for agricultural pest control. These findings underscore the compound's importance in sustainable agriculture and pest management.
The electronic properties of methyl 2-cyanopyrimidine-5-carboxylate make it an attractive candidate for use in organic electronics. The pyrimidine ring's conjugated system contributes to its semiconductor properties, which can be further tuned through functionalization. Recent research has focused on incorporating this compound into organic field-effect transistors (OFETs) and light-emitting diodes (OLEDs). Preliminary results indicate that derivatives of this compound exhibit desirable charge transport properties, paving the way for their integration into next-generation electronic devices.
The development of efficient synthetic routes for methyl 2-cyanopyrimidine-5-carboxylate has been a key area of research. Traditional methods often involve multiple steps and harsh reaction conditions, which can limit scalability and increase production costs. To address these challenges, researchers have explored alternative strategies such as microwave-assisted synthesis and catalytic processes. These approaches not only enhance reaction efficiency but also reduce environmental impact, aligning with current trends toward green chemistry.
Another area of interest is the study of the stereochemistry and regioselectivity in reactions involving methyl 2-cyanopyrimidine-5-carboxylate. Understanding these factors is crucial for controlling the formation of desired products and minimizing by-products. Recent investigations have employed computational methods to predict reaction outcomes and optimize reaction conditions. Such studies provide valuable insights into the mechanistic aspects of these reactions, enabling more precise control over product formation.
The biological activity of methyl 2-cyanopyrimidine-5-carboxylate has been extensively studied in recent years. In vitro assays have revealed that certain derivatives exhibit potent inhibitory effects on key enzymes involved in disease pathways. For example, one study demonstrated that a derivative of this compound acts as a selective inhibitor of histone deacetylases (HDACs), which are implicated in various cancers. These findings highlight the potential of this compound as a lead molecule for drug development.
In conclusion, methyl 2-cyanopyrimidine-5-carboxylate is a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure enables it to serve as a valuable building block for advanced materials and bioactive molecules. As research continues to uncover new properties and applications, this compound is poised to play an increasingly important role in scientific advancements.
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